N-(t-butyl ester-PEG24)-N-bis(PEG3-azide)
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Overview
Description
N-(t-butyl ester-PEG24)-N-bis(PEG3-azide) is a complex organic compound that features a polyethylene glycol (PEG) backbone with specific functional groups. The compound is characterized by the presence of a t-butyl ester group and two PEG3-azide groups. This structure allows for a variety of applications, particularly in the fields of bioconjugation, drug delivery, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(t-butyl ester-PEG24)-N-bis(PEG3-azide) typically involves multiple steps, starting with the preparation of the PEG backbone. The PEG24 chain is first synthesized or obtained commercially. The t-butyl ester group is then introduced through esterification reactions, often using t-butyl alcohol and an acid catalyst. The PEG3-azide groups are introduced via azidation reactions, where PEG3 units are reacted with sodium azide under appropriate conditions.
Industrial Production Methods
Industrial production of N-(t-butyl ester-PEG24)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(t-butyl ester-PEG24)-N-bis(PEG3-azide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azide groups to amines.
Substitution: The azide groups can participate in substitution reactions, such as click chemistry, to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Copper(I) catalysts are often employed in click chemistry reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the PEG backbone.
Reduction: Amine-functionalized PEG derivatives.
Substitution: Triazole-linked PEG derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(t-butyl ester-PEG24)-N-bis(PEG3-azide) is used as a building block for the synthesis of more complex molecules. Its functional groups allow for versatile modifications and conjugations.
Biology
In biological research, the compound is employed in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, to PEG chains. This enhances the solubility and stability of the biomolecules.
Medicine
In medicine, N-(t-butyl ester-PEG24)-N-bis(PEG3-azide) is utilized in drug delivery systems. The PEG backbone improves the pharmacokinetics of drugs, while the azide groups allow for targeted delivery through click chemistry.
Industry
In industrial applications, the compound is used in the production of advanced materials, such as hydrogels and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(t-butyl ester-PEG24)-N-bis(PEG3-azide) involves its ability to undergo specific chemical reactions that modify its structure and function. The t-butyl ester group can be hydrolyzed to release the PEG24 chain, while the azide groups can participate in click chemistry to form stable triazole linkages. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its applications in bioconjugation and drug delivery.
Comparison with Similar Compounds
Similar Compounds
N-(t-butyl ester-PEG24)-N-bis(PEG3-amine): Similar structure but with amine groups instead of azides.
N-(t-butyl ester-PEG24)-N-bis(PEG3-alkyne): Contains alkyne groups instead of azides.
N-(t-butyl ester-PEG24)-N-bis(PEG3-thiol): Features thiol groups instead of azides.
Uniqueness
N-(t-butyl ester-PEG24)-N-bis(PEG3-azide) is unique due to its azide functional groups, which enable click chemistry reactions. This makes it particularly valuable in applications requiring stable and specific conjugation, such as drug delivery and bioconjugation.
Properties
Molecular Formula |
C71H141N7O32 |
---|---|
Molecular Weight |
1604.9 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C71H141N7O32/c1-71(2,3)110-70(79)4-10-80-16-22-86-28-30-90-32-34-92-36-38-94-40-42-96-44-46-98-48-50-100-52-54-102-56-58-104-60-62-106-64-66-108-68-69-109-67-65-107-63-61-105-59-57-103-55-53-101-51-49-99-47-45-97-43-41-95-39-37-93-35-33-91-31-29-89-27-21-85-15-9-78(7-13-83-19-25-87-23-17-81-11-5-74-76-72)8-14-84-20-26-88-24-18-82-12-6-75-77-73/h4-69H2,1-3H3 |
InChI Key |
VVZDTUXFTVKISB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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